2-cyclopropyl-5-fluoroaniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-cyclopropyl-5-fluoroaniline hydrochloride typically involves the reaction of 2-cyclopropyl-5-fluoroaniline with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted aniline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclopropyl-5-fluoroaniline hydrochloride can be compared with other similar compounds, such as:
2-Fluoroaniline: This compound has a similar structure but lacks the cyclopropyl group, which can affect its reactivity and biological activity.
5-Fluoro-2-methylaniline: This compound has a methyl group instead of a cyclopropyl group, leading to differences in its chemical and biological properties.
Properties
CAS No. |
2551116-17-5 |
---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-4-8(6-1-2-6)9(11)5-7;/h3-6H,1-2,11H2;1H |
InChI Key |
UNXADQCEQIBPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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